molecular formula C13H20N2O B008933 1-Methyl-2-morpholin-4-yl-2-phenylethylamine hydrochloride CAS No. 100800-07-5

1-Methyl-2-morpholin-4-yl-2-phenylethylamine hydrochloride

Cat. No.: B008933
CAS No.: 100800-07-5
M. Wt: 220.31 g/mol
InChI Key: KPUFYSBGJJQBJI-UHFFFAOYSA-N
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Description

1-Methyl-2-morpholin-4-yl-2-phenylethylamine hydrochloride is a chemical compound with the molecular formula C13H21ClN2O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a morpholine ring, a phenyl group, and a methyl group attached to an ethylamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-morpholin-4-yl-2-phenylethylamine hydrochloride typically involves the reaction of 2-phenylethylamine with morpholine in the presence of a methylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The final product is then converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-morpholin-4-yl-2-phenylethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

1-Methyl-2-morpholin-4-yl-2-phenylethylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-Methyl-2-morpholin-4-yl-2-phenylethylamine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-2-morpholin-4-yl-2-phenylethylamine: The non-hydrochloride form of the compound.

    2-Phenylethylamine: A simpler analog without the morpholine ring.

    Morpholine: A related compound with a similar ring structure but lacking the phenylethylamine backbone.

Uniqueness

1-Methyl-2-morpholin-4-yl-2-phenylethylamine hydrochloride is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the morpholine ring and the phenylethylamine backbone allows for diverse interactions with biological targets, making it a valuable compound in research and industrial applications .

Properties

CAS No.

100800-07-5

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

1-morpholin-4-yl-1-phenylpropan-2-amine

InChI

InChI=1S/C13H20N2O/c1-11(14)13(12-5-3-2-4-6-12)15-7-9-16-10-8-15/h2-6,11,13H,7-10,14H2,1H3

InChI Key

KPUFYSBGJJQBJI-UHFFFAOYSA-N

SMILES

CC(C(C1=CC=CC=C1)N2CCOCC2)N.Cl

Canonical SMILES

CC(C(C1=CC=CC=C1)N2CCOCC2)N

Synonyms

1-Morpholino-1-phenylpropan-2-aMine hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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